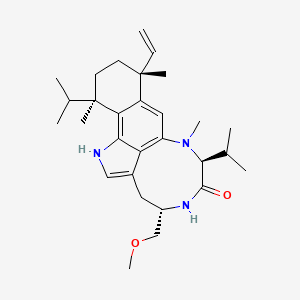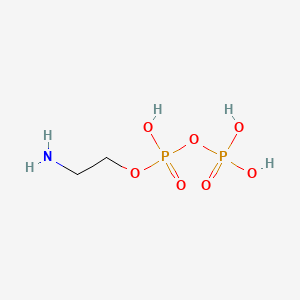
Difluoroacetylene
Overview
Description
Difluoroacetylene, also known as difluoroethyne, is a compound composed of carbon and fluorine with the molecular formula C₂F₂. It is a linear molecule where two carbon atoms are connected by a triple bond, each terminating with a fluorine atom.
Preparation Methods
The synthesis of difluoroacetylene is challenging due to the risk of explosions and typically low yields. One common method involves the reaction of difluorocarbene with acetylene. Another approach is the dehalogenation of tetrafluoroethylene using zinc dust. Industrial production methods are not well-established due to the compound’s instability and the hazardous nature of its synthesis .
Chemical Reactions Analysis
Difluoroacetylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorovinylidene and tetrafluorobutatriene.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bond.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of fluorinated derivatives. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Difluoroacetylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluoropolymers containing double bonds, analogous to polyacetylene.
Materials Science: The compound is of interest in the development of new materials with unique electronic properties.
Biology and Medicine: While not widely used in biological applications, its derivatives are studied for potential use in drug development.
Industry: This compound is explored for its potential in creating high-performance materials and coatings
Mechanism of Action
The mechanism of action of difluoroacetylene involves its ability to participate in various chemical reactions due to the presence of the carbon-fluorine bond and the triple bond between the carbon atoms. These bonds confer stability and reactivity, allowing the compound to act as a precursor in the formation of more complex fluorinated compounds. The molecular targets and pathways involved are primarily related to its reactivity with nucleophiles and electrophiles .
Comparison with Similar Compounds
Difluoroacetylene is unique compared to other similar compounds such as dichloroacetylene, dibromoacetylene, and diiodoacetylene. These compounds share the general structure of a triple bond between two carbon atoms with halogen terminations but differ in their chemical properties and reactivity due to the nature of the halogen atoms. This compound is particularly notable for its stability in the gaseous phase under low pressure and its potential as a precursor to fluoropolymers .
Similar compounds include:
- Dichloroacetylene (C₂Cl₂)
- Dibromoacetylene (C₂Br₂)
- Diiodoacetylene (C₂I₂)
Each of these compounds has unique properties and applications, but this compound stands out due to its fluorine content and the resulting chemical stability and reactivity .
Properties
IUPAC Name |
1,2-difluoroethyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F2/c3-1-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTZYYGAOGUPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218978 | |
| Record name | Difluoroacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-99-6 | |
| Record name | Ethyne, difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyne, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoroacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[3-(4-Chlorobenzoyl)phenyl]propanoic acid](/img/structure/B1210835.png)







